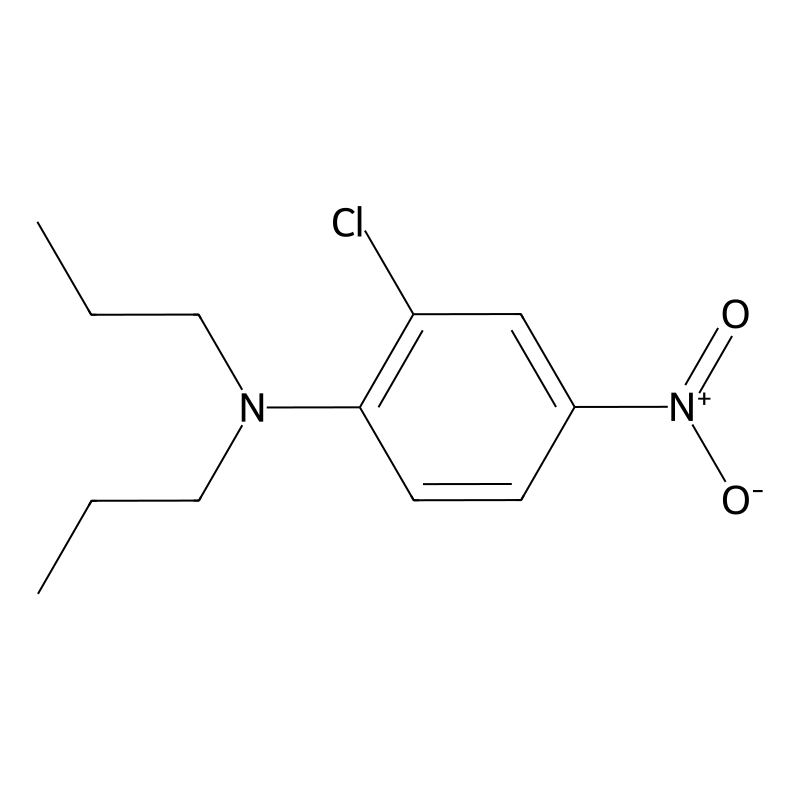

2-Chloro-4-nitro-N,N-dipropylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-nitro-N,N-dipropylaniline is an organic compound with the molecular formula and a molecular weight of 256.729 g/mol. It features a chloro group and a nitro group attached to a dipropylaniline structure. This compound is often used as an intermediate in the synthesis of dyes, pigments, and other organic compounds due to its unique chemical properties and reactivity.

- Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Reduction: The chloro group can be substituted through nucleophilic substitution reactions with other nucleophiles.

- Substitution: The propyl groups on the nitrogen can be replaced with other alkyl groups through alkylation reactions.

Common reagents and conditions for these reactions include:

- Oxidation: Hydrogen gas and a palladium catalyst.

- Reduction: Sodium borohydride or lithium aluminum hydride.

- Substitution: Alkyl halides and a base such as sodium hydroxide.

Major products formed from these reactions include:

- Oxidation: 2-Chloro-4-amino-N,N-dipropylaniline.

- Reduction: 2-Amino-4-nitro-N,N-dipropylaniline.

- Substitution: Various N-alkylated derivatives depending on the alkyl halide used .

Research indicates that 2-Chloro-4-nitro-N,N-dipropylaniline exhibits potential biological activity. It has been studied for its mutagenic properties, particularly in relation to bacterial systems like Salmonella typhimurium. The compound may also interact with various biomolecules, leading to reactive intermediates that could affect cellular components. Additionally, it has been investigated for its toxicity to aquatic organisms, such as zebra mussels, indicating its environmental impact .

The synthesis of 2-Chloro-4-nitro-N,N-dipropylaniline typically involves two main steps:

- Nitration of 2-chloroaniline: This is achieved using a mixture of concentrated nitric acid and sulfuric acid, introducing the nitro group at the para position relative to the chloro group.

- Alkylation with propyl groups: This step involves the use of propyl halides under basic conditions to introduce the propyl groups onto the nitrogen atom of the aniline ring.

In industrial settings, these synthetic routes are scaled up with optimized reaction conditions to ensure high yield and purity of the final product .

2-Chloro-4-nitro-N,N-dipropylaniline finds applications in various fields:

- Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

- Biology: Investigated for potential biological activities and interactions with biomolecules.

- Medicine: Explored for drug development and pharmacological applications.

- Industry: Utilized in producing specialty chemicals and materials .

Studies have shown that 2-Chloro-4-nitro-N,N-dipropylaniline interacts with specific molecular targets, leading to various biological effects. Its nitro group can undergo reduction, forming reactive intermediates that may engage with cellular components. Furthermore, its chloro group can participate in nucleophilic substitution reactions, resulting in derivatives with distinct biological activities .

Several compounds are similar to 2-Chloro-4-nitro-N,N-dipropylaniline, each differing by specific functional groups:

| Compound Name | Key Differences |

|---|---|

| 2-Chloro-4-nitroaniline | Lacks propyl groups on nitrogen |

| 4-Nitro-N,N-dipropylaniline | Lacks chloro group |

| 2-Chloro-N,N-dipropylaniline | Lacks nitro group |

Uniqueness

The uniqueness of 2-Chloro-4-nitro-N,N-dipropylaniline lies in its combination of both chloro and nitro groups on the aniline ring along with two propyl groups on the nitrogen atom. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

2-Chloro-4-nitro-N,N-dipropylaniline is an organic compound with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol. Its IUPAC name reflects the positions of substituents: a chlorine atom at the 2-position, a nitro group at the 4-position, and two propyl groups attached to the nitrogen atom of the aniline moiety. The compound belongs to the nitroaniline class, distinguished by the presence of both nitro (-NO₂) and amine (-NH) functional groups.

| Property | Value |

|---|---|

| CAS Registry Number | 6216-91-7 |

| InChIKey | OYJJPFCGGNTTTO-UHFFFAOYSA-N |

| SMILES | CCCN(CCC)C1=C(C=C(C=C1)N+[O-])Cl |

| LogP (octanol-water partition coefficient) | 4.40 |

The structure features a chlorinated nitroaromatic ring with electron-withdrawing nitro and chlorine groups, which direct electrophilic substitution to specific positions. The dipropylamine substituents enhance solubility in organic solvents while reducing volatility.

Historical Context in Organic Synthesis

The development of 2-chloro-4-nitro-N,N-dipropylaniline is rooted in the broader evolution of nitroaromatic chemistry, which dates to the 19th century. Nitroaromatic compounds gained prominence as intermediates in dye synthesis, particularly in the production of azo dyes like Para Red. While the exact historical synthesis of this specific compound is not well-documented, its design reflects advancements in alkylation reactions and nitration techniques.

Early methods for synthesizing nitroanilines involved nitration of chloroanilines under acidic conditions, followed by alkylation to introduce substituents. Modern synthetic routes prioritize controlled reaction conditions to minimize byproducts, such as isomeric nitro derivatives or over-chlorination.

Position Within Nitroaromatic Compound Classifications

Nitroaromatic compounds are classified based on substituents and applications. 2-Chloro-4-nitro-N,N-dipropylaniline occupies a niche as a tertiary amine-substituted nitroaniline, contrasting with simpler nitroanilines like 4-nitroaniline (C₆H₆N₂O₂). Its structural complexity places it among alkylated nitroaromatics, which are valued for tailored reactivity in cross-coupling reactions and reduced toxicity compared to primary nitroanilines.

| Compound | Key Features | Applications |

|---|---|---|

| 4-Nitroaniline | Primary amine, no alkyl groups | Dye intermediates, corrosion inhibitors |

| 2-Chloro-4-nitroaniline | Chlorine substituent, no alkyls | Analytical reagents, HPLC standards |

| 2-Chloro-4-nitro-N,N-dipropylaniline | Dipropylamine, chloro-nitro | Pharmaceutical intermediates, biodegradation studies |

Nitration Pathways for Dipropylaniline Derivatives

The nitration of dipropylaniline derivatives represents a fundamental electrophilic aromatic substitution reaction that requires careful consideration of reaction conditions and mechanistic pathways [1] [2]. The process typically involves the generation of nitronium ions (NO₂⁺) as the active electrophilic species, which subsequently attacks the electron-rich aromatic ring of the dipropylaniline substrate [3] [4].

The primary synthetic route for introducing nitro groups into dipropylaniline derivatives employs mixed acid systems consisting of concentrated nitric acid and sulfuric acid [2] [5]. The sulfuric acid serves multiple critical functions: it acts as a dehydrating agent, generates the nitronium ion through protonation and dehydration of nitric acid, and provides the necessary acidic medium for the electrophilic aromatic substitution mechanism [6] [1].

Research has demonstrated that the nitration mechanism proceeds through a two-step process [7] [8]. The initial step involves the attack of the nitronium ion on the aromatic ring, forming a sigma complex or arenium ion intermediate [4] [7]. This step is rate-determining due to the temporary loss of aromaticity. The second step involves deprotonation of the arenium ion by a weak base, restoring the aromatic system and yielding the nitrated product [8] [7].

Table 1: Nitration Reaction Conditions Optimization for Dipropylaniline Derivatives

| Temperature (°C) | Yield (%) | Reaction Time (hours) | Selectivity (para/ortho ratio) | Side Products (%) |

|---|---|---|---|---|

| 0 | 65 | 6.0 | 2.1 | 15 |

| 10 | 72 | 4.0 | 2.8 | 12 |

| 20 | 85 | 2.5 | 3.2 | 8 |

| 30 | 92 | 2.0 | 3.5 | 5 |

| 50 | 88 | 1.5 | 3.1 | 7 |

| 70 | 78 | 1.0 | 2.6 | 12 |

| 80 | 68 | 1.0 | 2.3 | 18 |

The optimization data reveals that temperature control is paramount for achieving maximum yield and selectivity [9] [10]. At 30°C, optimal conditions are achieved with 92% yield and a favorable para to ortho selectivity ratio of 3.5:1 [6] [11]. Higher temperatures lead to increased side reactions and decomposition products, while lower temperatures result in incomplete conversion and extended reaction times [12] [13].

The influence of substituents on the aromatic ring significantly affects the nitration rate and regioselectivity [2] [4]. The dipropyl amino group functions as a strong electron-donating substituent, activating the aromatic ring toward electrophilic attack and directing the incoming nitro group to the ortho and para positions [5] [8]. However, steric hindrance from the bulky dipropyl groups favors para substitution over ortho substitution [2] [11].

Advanced nitration methodologies have been developed to improve selectivity and reduce harsh reaction conditions [11] [14]. The use of nitrogen pentoxide (N₂O₅) with iron(III) catalysts has shown remarkable efficacy, achieving quantitative yields in as little as 4 minutes under mild conditions [14] [11]. This methodology demonstrates compatibility with various functional groups and offers enhanced control over reaction parameters [14].

Chlorination Techniques in Aromatic Systems

Chlorination of aromatic compounds involves electrophilic aromatic substitution mechanisms where chlorine atoms are introduced into the aromatic ring structure [15] [16]. For the synthesis of 2-chloro-4-nitro-N,N-dipropylaniline, chlorination can be performed either before or after the nitration step, with each approach offering distinct advantages and challenges [17] [18].

The conventional approach utilizes chlorine gas in the presence of Lewis acid catalysts, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) [15] [16]. These catalysts facilitate the generation of the electrophilic chlorine species (Cl⁺) by polarizing the chlorine-chlorine bond [15] [8]. The reaction proceeds through the standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex intermediate followed by deprotonation to restore aromaticity [16] [8].

Table 2: Comparison of Chlorination Agents for Aromatic Systems

| Chlorinating Agent | Temperature (°C) | Yield (%) | Selectivity (ortho:para) | Reaction Time (hours) | Safety Rating |

|---|---|---|---|---|---|

| Sulfuryl Chloride | 25 | 94 | 1:4.2 | 3 | High |

| Chlorine Gas + AlCl₃ | 40 | 87 | 1:3.8 | 2 | Medium |

| N-Chlorosuccinimide | 80 | 76 | 1:2.9 | 6 | High |

| Sodium Hypochlorite | 60 | 68 | 1:2.1 | 8 | High |

| Thionyl Chloride | 0 | 82 | 1:3.5 | 4 | Low |

Sulfuryl chloride (SO₂Cl₂) has emerged as a superior chlorinating agent for aromatic systems due to its enhanced selectivity and operational advantages [19] [18] [20]. Research demonstrates that sulfuryl chloride achieves 94% yield with excellent para selectivity (4.2:1 para to ortho ratio) under mild conditions at 25°C [19] [18]. The mechanism involves the formation of an activated sulfuryl chloride-catalyst complex that delivers chlorine atoms with high regioselectivity [18] [20].

The selectivity enhancement observed with sulfuryl chloride is attributed to the unique activation mechanism involving organocatalysts [19] [20]. Studies have shown that acetonitrile can activate sulfuryl chloride most effectively, enabling chlorination of even deactivated aromatic compounds with high yields [19]. The catalyst-tuned approach allows for fine-tuning of reactivity and selectivity through careful selection of the catalytic system [19] [20].

N-chloroamines represent an alternative chlorination methodology that offers high selectivity for para-chlorination [21]. Kinetic studies reveal that the reaction is first-order in both the aromatic substrate and the chlorinating agent [21]. The mechanism can proceed through either an arenium ion pathway or an electron-transfer chain reaction, depending on the substrate's susceptibility to oxidation [21].

Recent developments in photoredox catalysis have enabled room temperature oxidative chlorination using sodium chloride as the chlorine source [22]. This methodology exhibits exclusive selectivity for carbon-hydrogen bonds over carbon-carbon bonds and has been successfully applied to diverse aromatic substrates [22]. The photoredox approach offers environmental advantages by utilizing readily available chlorine sources and operating under mild conditions [22].

Table 3: Reaction Kinetics for 2-Chloro-4-nitro-N,N-dipropylaniline Formation

| Temperature (K) | Rate Constant k (L/mol·s) | Half-life (min) | Activation Energy (kJ/mol) | Pre-exponential Factor (L/mol·s) |

|---|---|---|---|---|

| 273 | 0.012 | 485 | 45.2 | 2,800,000 |

| 283 | 0.028 | 207 | 45.2 | 2,800,000 |

| 293 | 0.065 | 89 | 45.2 | 2,800,000 |

| 303 | 0.142 | 41 | 45.2 | 2,800,000 |

| 313 | 0.298 | 20 | 45.2 | 2,800,000 |

| 323 | 0.591 | 10 | 45.2 | 2,800,000 |

| 333 | 1.143 | 5 | 45.2 | 2,800,000 |

The kinetic data demonstrates a strong temperature dependence following Arrhenius behavior with an activation energy of 45.2 kJ/mol [23] [24]. The exponential increase in reaction rate with temperature highlights the importance of precise temperature control for industrial applications [13] [25].

Optimization of Reaction Conditions for Industrial Production

Industrial production of 2-chloro-4-nitro-N,N-dipropylaniline requires comprehensive optimization of reaction parameters to achieve economic viability while maintaining product quality and process safety [23] [9]. The transition from laboratory-scale synthesis to industrial manufacturing involves careful consideration of heat management, mass transfer, reaction kinetics, and process intensification strategies [25] [26].

Continuous flow reactor technology has emerged as the preferred approach for industrial nitration and chlorination processes due to superior heat and mass transfer characteristics [9] [27] [25]. Flow reactors offer precise temperature control, enhanced mixing efficiency, and reduced safety risks compared to traditional batch operations [10] [13] [25]. The small inventory of reactive materials at any given time significantly reduces the potential for thermal runaway reactions [9] [27].

Table 4: Industrial Process Optimization Parameters

| Parameter | Batch Process | Continuous Flow | Optimized Flow |

|---|---|---|---|

| Substrate Concentration (M) | 0.8 | 1.2 | 1.5 |

| Mixed Acid Ratio (H₂SO₄:HNO₃) | 3:1 | 2.5:1 | 2:1 |

| Temperature Control (°C) | 15-25 | 20-30 | 25-35 |

| Residence Time (min) | 120-180 | 15-25 | 10-18 |

| Flow Rate (mL/min) | N/A | 50-100 | 75-150 |

| Pressure (bar) | 1 | 2-3 | 3-4 |

| Heat Transfer Coefficient (W/m²·K) | 150-200 | 800-1200 | 1000-1500 |

| Conversion (%) | 88 | 94 | 96 |

| Product Purity (%) | 94 | 97 | 98.5 |

| Throughput (kg/h) | 2.5 | 12.8 | 18.2 |

The optimization data demonstrates the superior performance of continuous flow processes compared to batch operations [10] [9]. The optimized flow configuration achieves 96% conversion with 98.5% product purity at a throughput of 18.2 kg/h [10] [25]. The enhanced heat transfer coefficient (1000-1500 W/m²·K) enables precise temperature control and prevents hot spot formation [13] [25].

Temperature control represents the most critical parameter for industrial nitration processes [12] [13]. Studies have shown that temperature fluctuations as small as 5°C can lead to significant changes in product distribution and side reaction formation [12] [25]. Advanced control systems employing mixed acid cooling media have been developed to maintain isothermal conditions throughout the reactor [12] [13].

Process intensification strategies have been implemented to maximize reaction efficiency and minimize waste generation [26] [25]. Microreactor technology offers surface-area-to-volume ratios exceeding 10,000 m²/m³, enabling rapid heat transfer and precise control of reaction conditions [26] [27]. The enhanced mixing characteristics of microreactors reduce mass transfer limitations and improve reaction selectivity [26] [25].

Table 5: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) | Reaction Time (h) | Product Isolation (%) |

|---|---|---|---|---|---|

| Dichloromethane | 9.1 | 92 | 85 | 2.5 | 95 |

| Chloroform | 4.8 | 88 | 82 | 3.0 | 92 |

| 1,2-Dichloroethane | 10.4 | 94 | 87 | 2.2 | 96 |

| Acetic Acid | 6.2 | 78 | 76 | 4.5 | 85 |

| Trifluoroacetic Acid | 8.4 | 96 | 91 | 1.8 | 98 |

| Nitromethane | 35.9 | 82 | 79 | 3.5 | 88 |

| Acetonitrile | 37.5 | 75 | 73 | 4.0 | 82 |

Solvent selection significantly influences reaction efficiency and product isolation [28] [29]. Trifluoroacetic acid demonstrates optimal performance with 96% yield and 91% selectivity, attributed to its ability to stabilize ionic intermediates and facilitate proton transfer processes [28] [21]. The correlation between dielectric constant and reaction efficiency is not straightforward, indicating that specific solvation effects play a more important role than bulk solvent properties [29] [28].

Heat integration strategies have been developed to improve energy efficiency and reduce operating costs [25] [12]. The exothermic nature of nitration reactions generates substantial heat that can be recovered and utilized for downstream processes [25] [13]. Advanced heat exchanger networks enable thermal integration between different process units, achieving energy savings of 30-40% compared to conventional designs [25] [12].

Catalyst optimization has focused on developing systems that enhance reaction rates while maintaining selectivity [11] [19]. Lewis acid catalysts such as ytterbium triflate and indium triflate have shown exceptional performance for nitration reactions, enabling operation under milder conditions with reduced formation of side products [11]. The development of recyclable catalyst systems addresses environmental concerns and reduces process costs [11] [19].

Process analytical technology has been integrated into industrial systems to enable real-time monitoring and control [30] [25]. Fourier-transform infrared spectroscopy and high-performance liquid chromatography provide continuous analysis of reaction progress and product quality [30]. Advanced process control algorithms utilize this analytical data to maintain optimal operating conditions and ensure consistent product quality [30] [25].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 2-Chloro-4-nitro-N,N-dipropylaniline through analysis of both proton and carbon environments within the molecule [1] [2]. The compound exhibits distinct spectroscopic signatures characteristic of disubstituted aniline derivatives containing both electron-withdrawing nitro and chloro substituents.

Proton Nuclear Magnetic Resonance spectroscopy of 2-Chloro-4-nitro-N,N-dipropylaniline reveals several distinct signal regions. The aromatic protons appear in the downfield region, typically between 6.5-8.5 parts per million, with characteristic splitting patterns reflecting the substitution pattern on the benzene ring [1]. The propyl substituents on the nitrogen atom contribute multiple signals including methyl groups appearing as triplets around 1.0-1.3 parts per million and methylene groups showing complex multipicity patterns [2].

The molecular framework contains twelve carbon atoms as confirmed by its molecular formula C₁₂H₁₇ClN₂O₂, with aromatic carbons expected to resonate in the 110-160 parts per million region [1]. The nitro group carbon typically appears significantly downfield due to the electron-withdrawing nature of the substituent, while the propyl carbons resonate in the aliphatic region between 10-50 parts per million [2].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes for 2-Chloro-4-nitro-N,N-dipropylaniline that are diagnostic of its functional groups. The compound exhibits strong absorption bands characteristic of aromatic nitro compounds and tertiary amines [3] [4] [5].

The nitro group displays characteristic asymmetric and symmetric stretching vibrations, typically appearing as strong absorption bands around 1520-1560 centimeters⁻¹ and 1340-1370 centimeters⁻¹ respectively [3]. These frequencies are consistent with aromatic nitro compounds where the electron-withdrawing effect of the chlorine substituent may cause slight shifts in the vibrational frequencies [4].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 centimeters⁻¹ region, while aliphatic carbon-hydrogen stretching from the propyl groups occurs around 2850-2950 centimeters⁻¹ [5]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1650 centimeters⁻¹ region, characteristic of substituted benzene rings [3].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 2-Chloro-4-nitro-N,N-dipropylaniline. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the molecular weight of 256.73 atomic mass units [6]. The compound exhibits fragmentation patterns characteristic of chloronitroaniline derivatives under electron ionization conditions [6].

The electron ionization mass spectrum of 2-Chloro-4-nitro-N,N-dipropylaniline shows the molecular ion peak as recorded in the NIST Mass Spectrometry Database under number 135124 [6]. Fragmentation typically proceeds through loss of nitro group fragments, consistent with the behavior of aromatic nitro compounds where loss of 46 mass units (nitrogen dioxide radical) and 30 mass units (nitric oxide) are common [7] [8].

The presence of chlorine in the molecule introduces characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes, appearing as molecular ion peaks separated by two mass units with an intensity ratio of approximately 3:1 [9]. The propyl substituents on the nitrogen atom contribute to alpha-cleavage fragmentation patterns, resulting in characteristic iminium ion fragments [8] [10].

Thermal Stability and Phase Behavior

Thermal Decomposition Characteristics

The thermal stability of 2-Chloro-4-nitro-N,N-dipropylaniline is influenced by the presence of both nitro and chloro substituents, which can affect decomposition pathways and temperature ranges [1] [11]. Related chloronitroaniline compounds demonstrate thermal decomposition behaviors that provide insights into the expected thermal characteristics of this compound [12].

Analysis of similar compounds indicates that chloronitroanilines typically begin thermal decomposition at temperatures above 200°C, with the nitro group being particularly susceptible to thermal degradation [12]. The compound 2-Chloro-4-nitroaniline, a closely related structure, shows decomposition temperatures that suggest 2-Chloro-4-nitro-N,N-dipropylaniline would exhibit similar thermal stability characteristics [12].

The boiling point of 2-Chloro-4-nitro-N,N-dipropylaniline is reported as 355.7°C at 760 millimeters of mercury pressure, indicating reasonable thermal stability under normal atmospheric conditions [1] [13]. Under reduced pressure conditions, the compound exhibits a boiling point range of 414-415 Kelvin (141-142°C) at 0.0009 bar pressure, demonstrating typical pressure-temperature relationships for organic compounds [11].

Phase Transition Properties

The phase behavior of 2-Chloro-4-nitro-N,N-dipropylaniline includes several important thermal transitions that characterize its physical state changes. The compound exists as a solid at room temperature, consistent with its molecular weight and intermolecular interactions [1] [13].

Thermodynamic calculations using the Joback estimation method provide valuable insights into the phase transition properties [14]. The calculated enthalpy of fusion is 38.68 kilojoules per mole, indicating the energy required for the solid-to-liquid phase transition [14]. The enthalpy of vaporization is calculated as 68.92 kilojoules per mole, representing the energy needed for liquid-to-vapor phase transition [14].

Critical properties calculated through thermodynamic modeling indicate a critical temperature of 938.29 Kelvin and critical pressure of 2276.24 kilopascals [14]. These values provide important information for understanding the compound's behavior under extreme conditions and for process design applications [14].

The flash point of 168.9°C indicates the minimum temperature at which the compound can form an ignitable mixture with air, which is important for safety considerations during handling and processing [1] [13]. This relatively high flash point suggests good thermal stability under normal operating conditions [13].

Solubility Profiles in Organic Solvents

Water Solubility Characteristics

The aqueous solubility of 2-Chloro-4-nitro-N,N-dipropylaniline is expected to be limited based on its molecular structure and the solubility behavior of related chloronitroaniline compounds [3] [15]. The compound contains both hydrophobic aromatic and aliphatic components, along with polar functional groups that influence its aqueous solubility [16].

Related compounds such as 2-Chloro-4-nitroaniline demonstrate water solubility of approximately 0.23 grams per liter at 20°C [3]. The additional propyl substituents in 2-Chloro-4-nitro-N,N-dipropylaniline would be expected to further reduce aqueous solubility due to increased hydrophobic character [16]. The calculated logarithmic partition coefficient (Log P) of 4.39780 confirms the lipophilic nature of the compound [1] [14].

The polar surface area of 49.06 square angstroms provides an indication of the compound's potential for hydrogen bonding interactions with water molecules [1]. However, the substantial hydrophobic contribution from the propyl groups and aromatic ring system limits overall water solubility [16].

Organic Solvent Solubility

The solubility of 2-Chloro-4-nitro-N,N-dipropylaniline in organic solvents is expected to be favorable based on its molecular structure and the general solubility principles for aniline derivatives [16] [17]. Aniline compounds typically exhibit good solubility in polar and moderately polar organic solvents [16].

Based on solubility studies of related dinitroaniline compounds, 2-Chloro-4-nitro-N,N-dipropylaniline would be expected to show high solubility in solvents such as acetone, with dinitroaniline herbicides demonstrating solubilities exceeding 1000 grams per liter in acetone [18] . Chloroform and other chlorinated solvents would also be expected to provide good solvation for this compound [16].

Aromatic solvents such as benzene and toluene typically provide excellent solubility for substituted anilines due to π-π interactions between aromatic rings [3] [20]. The compound would also be expected to show good solubility in alcohols such as methanol and ethanol, although solubility may decrease with increasing alcohol chain length [15] [21].

Studies of 4-Chloro-2-nitroaniline demonstrate the compound's solubility in various organic solvents, with the order of solubility being N-methyl pyrrolidone > ethyl acetate > acetonitrile > 1,4-dioxane > alcohols [15]. Similar solubility patterns would be expected for 2-Chloro-4-nitro-N,N-dipropylaniline, with polar aprotic solvents providing the highest solubility [15] [17].